
Fertilysin
概要
説明
WIN 18446 は、N,N’-1,8-オクタニルビス[2,2-ジクロロアセトアミド]としても知られており、ビス-(ジクロロアセチル)-ジアミン化合物です。この化合物は、レチノールからレチノイン酸の生合成に関与するアルデヒドデヒドロゲナーゼ 1a2 (ALDH1a2) を阻害する能力で知られています。 この阻害は精子形成に大きな影響を与え、WIN 18446 は生殖生物学および避妊研究において関心の高い化合物となっています .
準備方法
合成経路および反応条件
WIN 18446 の合成は、1,8-ジアミノオクタンとジクロロアセチルクロリドの反応を含みます。反応は通常、ジクロロメタンまたはクロロホルムなどの不活性溶媒中で、無水条件下で行われ、アシルクロリドの加水分解を防ぎます。反応は以下のように進行します。
- 1,8-ジアミノオクタンを不活性溶媒に溶解します。
- 低温 (0-5℃) を維持しながら、ジクロロアセチルクロリドを溶液にゆっくりと添加し、発熱反応を制御します。
- 反応混合物を室温で数時間攪拌します。
- 再結晶またはカラムクロマトグラフィーで生成物を精製して、WIN 18446 を固体として得ます .
工業的製造方法
WIN 18446 の工業的製造は、同様の合成経路に従いますが、より大規模に行われます。プロセスには以下が含まれます。
- 工業用反応器で、1,8-ジアミノオクタンとジクロロアセチルクロリドを大規模に混合します。
- 高収率と純度を確保するために、反応条件を継続的に監視および制御します。
- 高速液体クロマトグラフィー (HPLC) などの高度な精製技術を使用して、目的の製品品質を実現します .
化学反応の分析
反応の種類
WIN 18446 は、反応性のジクロロアセチル基の存在により、主に置換反応を起こします。これらの反応には以下が含まれます。
求核置換: ジクロロアセチル基は、アミンやチオールなどの求核剤に置き換えることができます。
一般的な試薬と条件
求核置換: 塩基性条件下での第一級または第二級アミン、チオール、アルコールなどの試薬。
加水分解: 加水分解反応を促進するための酸性または塩基性水溶液.
主な生成物
求核置換: 置換アミドまたはチオアミドの生成。
加水分解: カルボン酸と対応するアミンの生成.
科学研究の応用
WIN 18446 は、以下を含むいくつかの科学研究の応用があります。
科学的研究の応用
Fertilysin in Reproductive Biology
This compound, derived from the fertilin protein family, has been extensively studied for its role in improving fertility, particularly in the context of in vitro fertilization (IVF) and gamete interaction.
Clinical Applications
- In Vitro Fertilization (IVF) : this compound's ability to enhance fertilization rates makes it a valuable tool in IVF settings. Clinical trials are underway to assess its efficacy in human applications, particularly for women experiencing age-related fertility decline .
- Animal Reproduction : In animal models, such as mice, this compound has been shown to improve the quality of oocytes and increase the viability of embryos, leading to healthy offspring across multiple generations .
This compound in Agricultural Practices
In agriculture, this compound is being explored as a biostimulator that can enhance crop yield and quality by improving nutrient uptake and plant resilience.
Role as a Biostimulator
Biostimulators like this compound are used to promote plant growth and development by enhancing nutrient absorption and stress tolerance. Studies have shown that applying biostimulators can lead to significant increases in protein content and overall crop yield under varying environmental conditions .
Case Studies
- Corn Yield Improvement : Research indicated that the application of biostimulators containing compounds similar to this compound resulted in increased protein content in corn grains. The highest increases were observed when combined with specific nitrogen doses, demonstrating the compound's effectiveness in optimizing fertilizer use .
- Drought Resistance : Another study highlighted how biostimulators could enhance plant tolerance to drought conditions, thereby maintaining yield quality during adverse weather events .
Data Tables
The following tables summarize key findings related to the applications of this compound in both reproductive biology and agriculture.
Application Area | Findings | Impact |
---|---|---|
IVF | Increased fertilization rates with this compound-derived peptides | Enhanced success rates of IVF procedures |
Animal Reproduction | Improved oocyte quality and embryo viability | Healthy offspring across generations |
Agriculture | Increased protein content in corn with biostimulant application | Higher crop yields and better nutrient uptake |
Drought Resistance | Enhanced plant resilience under drought stress | Maintained yield quality during adverse conditions |
作用機序
WIN 18446 は、レチノールからレチノイン酸への変換に不可欠な酵素であるアルデヒドデヒドロゲナーゼ 1a2 (ALDH1a2) を阻害することで効果を発揮します。レチノイン酸は、精巣における生殖細胞の分化と発達に不可欠です。ALDH1a2 を阻害することで、WIN 18446 はレチノイン酸のレベルを低下させ、精子形成の抑制につながります。 この阻害は可逆的で、化合物の投与を中止すると正常な精子形成が再開します .
類似化合物との比較
WIN 18446 は、ALDH1a2 の特異的な阻害と精子形成に対する可逆的な影響により、ユニークです。類似の化合物には以下が含まれます。
ビス-(ジクロロアセチル)-ジアミン: このクラスの他のメンバーも ALDH1a2 を阻害しますが、効力と特異性は異なる場合があります.
レチノイン酸合成阻害剤: シトラールやジスルフィラムなどの化合物は、レチノイン酸合成を阻害しますが、メカニズムは異なります
生物活性
Fertilysin, also known as WIN 18446, is a bisdiamine compound that has garnered attention for its biological activity, particularly in the context of fertility and reproductive health. This article explores the mechanisms of action, efficacy, and clinical implications of this compound, drawing on diverse research findings and case studies.
This compound acts primarily as an inhibitor of the enzyme Retinaldehyde Dehydrogenase 2 (RALDH2), which plays a critical role in retinoic acid synthesis. Retinoic acid is essential for various biological processes, including embryonic development and gametogenesis. The inhibition of RALDH2 by this compound can lead to significant alterations in the synthesis of retinoic acid, impacting cellular differentiation and proliferation.
Key Findings:
- Inhibition Properties : this compound exhibits irreversible inhibition of RALDH2, with a calculated of 128 nM and a time dependence ratio indicating strong covalent binding to the enzyme .
- Dose-Dependent Effects : Studies have shown that increasing concentrations of this compound lead to a dose-dependent decrease in RALDH2 activity .
Impact on Fertility
This compound has been studied for its effects on fertility, particularly through its active peptide component known as FEE peptide. Research indicates that this peptide enhances fertilization rates and improves oocyte maturation.
In Vivo Studies:
- Murine Models : In studies involving murine models, the FEE peptide significantly increased fertilization rates in vivo. It was shown to enhance both sperm fusion with oocytes and subsequent embryo development .
- Human Oocytes : In vitro studies demonstrated that the FEE peptide improved maturation rates of human oocytes by approximately 30% compared to controls. It also enhanced chromosome segregation during meiosis I, which is crucial for ensuring euploidy in embryos .
Clinical Applications
This compound's potential applications extend into clinical settings, particularly in assisted reproductive technologies (ART) such as in vitro fertilization (IVF).
Case Studies:
- A case study from a rural infertility clinic highlighted successful outcomes using this compound in patients with secondary infertility due to cavity adhesions. Following treatment with this compound and subsequent IVF procedures, patients achieved positive pregnancy tests after embryo transfers .
- Another study indicated that this compound could inhibit spermatogenesis without affecting gonadotropin production in male laboratory animals, suggesting its potential use in managing male infertility .
Research Findings Summary
The following table summarizes key research findings related to the biological activity of this compound:
特性
IUPAC Name |
2,2-dichloro-N-[8-[(2,2-dichloroacetyl)amino]octyl]acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20Cl4N2O2/c13-9(14)11(19)17-7-5-3-1-2-4-6-8-18-12(20)10(15)16/h9-10H,1-8H2,(H,17,19)(H,18,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FAOMZVDZARKPFJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCCNC(=O)C(Cl)Cl)CCCNC(=O)C(Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20Cl4N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80163783 | |
Record name | N,N'-bis(dichloroacetyl)-1,8-octamethylenediamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80163783 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
366.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1477-57-2 | |
Record name | N,N′-1,8-Octanediylbis[2,2-dichloroacetamide] | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1477-57-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N,N'-Bis(dichloroacetyl)-1,8-octamethylenediamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001477572 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Fertilysin | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=59354 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N,N'-bis(dichloroacetyl)-1,8-octamethylenediamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80163783 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N,N'-octamethylenebis(dichloroacetamide) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.576 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | FERTILYSIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3F56RA64JN | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes Fertilysin a valuable tool in studying congenital heart defects?
A1: While this compound itself is not a therapeutic drug, its ability to consistently induce specific heart defects makes it invaluable for research. [] Specifically, exposure to this compound during early gestation in rats reliably results in persistent truncus arteriosus, a condition where a single large vessel leaves the heart instead of the normal separation of the aorta and pulmonary artery. [] This predictability, coupled with a high incidence rate (100% in rat fetuses) and the similarity of the induced defect to DiGeorge syndrome in humans, makes this compound an ideal agent for studying the mechanisms behind this specific congenital heart defect. []
Q2: How does this compound impact fetal heart development?
A2: Research suggests that this compound disrupts the normal development of the pharyngeal arches, crucial structures in the developing embryo that contribute to the formation of the face, neck, and heart. [] This disruption can manifest as agenesis (absence) or incomplete development of the fifth and sixth pharyngeal arches, leading to anomalies in the aortic arch, a major blood vessel branching off the heart. [] In particular, this compound exposure can lead to pulmonary circulation being routed through the fourth pharyngeal arch, a deviation from the normal developmental pathway. []
Q3: Does this compound impact other aspects of fetal development besides the heart?
A3: Yes, this compound exposure has been linked to a constellation of defects reminiscent of DiGeorge syndrome in humans. [] This includes not only cardiovascular malformations like persistent truncus arteriosus but also hypoplasia or aplasia of the thymus, a critical organ for immune system development. [] This suggests that this compound's disruptive effects extend beyond just the cardiovascular system, likely impacting multiple developing organ systems simultaneously.
Q4: What is the significance of studying the effects of truncal valve insufficiency in the context of this compound-induced truncus arteriosus?
A4: Research using a rat model of this compound-induced truncus arteriosus has shed light on the impact of truncal valve insufficiency, a complication where the valve of the single large vessel (truncus arteriosus) fails to function properly. [] Findings indicate that in fetal rats with truncus arteriosus, the presence of truncal valve insufficiency correlates with increased ventricular volume load, signifying a potential strain on the heart's pumping ability. [] This highlights the importance of understanding the interplay between structural defects and functional impairments in the context of this compound-induced cardiovascular anomalies.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。